

# ML095 Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: ML095

Cat. No.: B147114

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## Abstract

**ML095** hydrochloride is a potent and selective small molecule inhibitor of Placental Alkaline Phosphatase (PLAP), an enzyme of significant interest in developmental biology and oncology. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of **ML095** hydrochloride. It includes a summary of the high-throughput screening (HTS) assay that led to its discovery and discusses the current understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers utilizing **ML095** hydrochloride in their studies.

## Molecular Structure and Physicochemical Properties

**ML095** hydrochloride, with the chemical name 1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride, is a catechol-derived compound. Its structure is characterized by a dihydroxyphenyl group linked to an ethyl-imidazole moiety.

Table 1: Molecular and Physicochemical Properties of **ML095** Hydrochloride

Property	Value	Source
Molecular Formula	C13H14N2O3 · HCl	[1]
Molecular Weight	282.7 g/mol	[1]
CAS Number	1135318-57-8	[1]
Synonyms	CID-25067483, MLS-0315848	[1][2]
Appearance	Crystalline solid	[1]
Solubility	≤10 mg/mL in DMSO	[1]
4 mg/mL (14.15 mM) in DMSO (sonication recommended)	[3]	
1 mg/mL (3.54 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo formulation)	[3]	
Storage	Store at -20°C	[1]
Purity	≥98%	[1]

## Pharmacological Properties

**ML095** hydrochloride is a specific inhibitor of Placental Alkaline Phosphatase (PLAP).[1] Alkaline phosphatases are a group of enzymes that remove phosphate groups from various molecules.[2] There are several isozymes, including PLAP, Tissue-Nonspecific Alkaline Phosphatase (TNAP), and Intestinal Alkaline Phosphatase (IAP).[2] **ML095** demonstrates significant selectivity for PLAP over other isozymes.[1]

Table 2: In Vitro Inhibitory Activity of **ML095**

Target	IC50 (μM)	Selectivity vs. PLAP	Source
PLAP	2.1	-	[1]
TNAP	>100	>47-fold	[1]
IAP	53	~25-fold	[1]

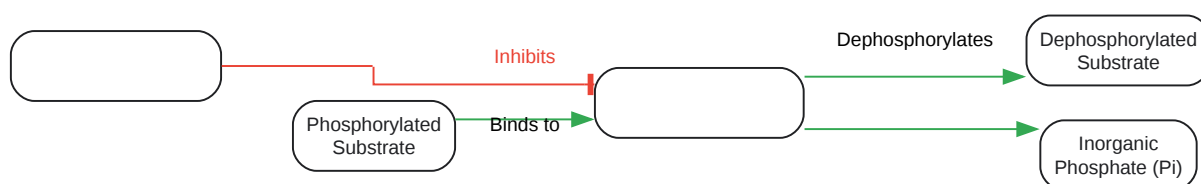
The high selectivity of **ML095** makes it a valuable chemical probe for investigating the biological functions of PLAP, which are currently not well understood.[1]

## Mechanism of Action and Signaling Pathways

The precise mechanism of action of **ML095** has not been fully elucidated, but it is known to be a biochemical inhibitor of PLAP.[1] The catechol moiety of the molecule is believed to be crucial for its inhibitory activity against alkaline phosphatases.[4]

PLAP is a membrane-bound enzyme, and its physiological role is still under investigation.[5] As such, a definitive signaling pathway directly modulated by PLAP and consequently inhibited by **ML095** is not well-established. However, by inhibiting PLAP, **ML095** is expected to interfere with dephosphorylation events at the cell surface, which could impact various cellular processes.

The inhibition of PLAP by **ML095** can be visualized as a direct interaction leading to the blockade of substrate dephosphorylation.



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**Figure 1.** Mechanism of PLAP inhibition by **ML095** hydrochloride.

## Experimental Protocols

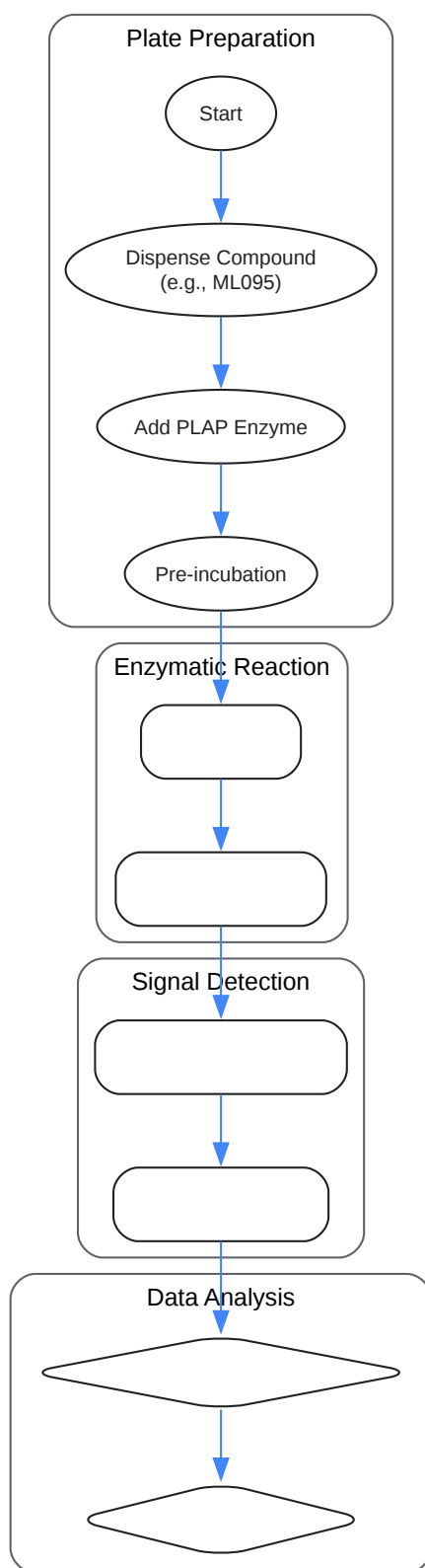
**ML095** was identified through a quantitative high-throughput screening (qHTS) campaign. The following is a summary of the luminescent HTS assay protocol used for the discovery of **ML095** as a PLAP inhibitor.

### Luminescent HTS Assay for PLAP Inhibition

This assay measures the activity of PLAP by quantifying the amount of inorganic phosphate produced from the dephosphorylation of a substrate.

- Principle: The assay utilizes a bioluminescent reporter system where the signal is inversely proportional to the amount of inorganic phosphate generated by PLAP.
- Reagents:
  - Recombinant human PLAP enzyme
  - Substrate (e.g., a phosphopeptide)
  - Reagents for the detection of inorganic phosphate (e.g., a phosphate sensor and a luciferase-based reporter system)
  - Assay buffer
  - Test compounds (including **ML095**) and controls (e.g., DMSO as a negative control).
- General Procedure:
  - Dispense a small volume of the test compound solution in DMSO into a multi-well assay plate.
  - Add the PLAP enzyme solution to each well and incubate for a defined period to allow for compound-enzyme interaction.
  - Initiate the enzymatic reaction by adding the substrate solution.

- Incubate the reaction mixture at a controlled temperature to allow for substrate dephosphorylation.
- Stop the reaction and add the detection reagents.
- Measure the luminescence signal using a plate reader.
- Calculate the percentage of inhibition for each compound by comparing the signal in the test wells to the signals from the positive and negative controls.
- For active compounds, perform dose-response experiments to determine the IC<sub>50</sub> value.



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**Figure 2.** Workflow for the PLAP luminescent HTS assay.

## Conclusion

**ML095** hydrochloride is a well-characterized, potent, and selective inhibitor of PLAP. Its specificity makes it an invaluable tool for researchers investigating the biological and pathological roles of this enzyme. The information provided in this technical guide, including its molecular properties, pharmacological data, and the principles of the assay used for its discovery, should facilitate the design and interpretation of experiments utilizing this important chemical probe. Further research is warranted to fully elucidate the mechanism of action of **ML095** and the downstream consequences of PLAP inhibition in various biological systems.

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